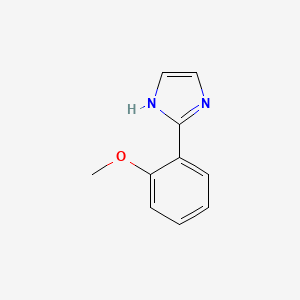

2-(2-Methoxyphenyl)-1h-imidazole

Description

Significance of Imidazole (B134444) Derivatives in Contemporary Chemical and Biological Sciences

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, was first synthesized by Heinrich Debus in 1858. mdpi.com Since its discovery, the imidazole nucleus has become a significant synthon in the development of new drugs and materials. researchgate.netlongdom.org Its importance stems from its presence in fundamental biological building blocks like the amino acid histidine, the neurotransmitter histamine, and purine (B94841) bases in nucleic acids. researchgate.net This prevalence in nature has inspired chemists to explore the therapeutic potential of synthetic imidazole derivatives.

The chemical versatility of the imidazole ring, which is planar and amphoteric, allows for its functionalization, making it a rich source of chemical diversity. mdpi.comlongdom.org This has led to the development of a vast library of imidazole-containing compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antifungal, and antiviral properties. mdpi.comresearchgate.netmdpi.comontosight.ai The ability of the imidazole moiety to participate in hydrogen bonding and coordinate with metal ions is crucial to its biological activity, enabling it to interact with various enzymes and receptors within the body. mdpi.comwikipedia.org

Scope and Objectives of Research on 2-(2-Methoxyphenyl)-1H-Imidazole

Research on this compound focuses on understanding its synthesis, chemical properties, and potential applications, primarily driven by the established importance of the broader class of imidazole derivatives. The primary objectives of investigating this specific compound include:

Development of efficient synthetic methodologies: Researchers aim to establish high-yield and cost-effective methods for the synthesis of this compound. One documented method involves the reaction of the appropriate starting materials with palladium on activated charcoal in toluene, resulting in a 95% yield. chemicalbook.com

Characterization of its physicochemical properties: A thorough understanding of its molecular structure, spectroscopic data, and other physical and chemical characteristics is essential for predicting its behavior and potential applications.

Exploration of its potential as a bioactive agent: Drawing from the wide-ranging pharmacological activities of other imidazole derivatives, a key objective is to investigate the potential of this compound as a lead compound in drug discovery. Its structural similarity to other biologically active imidazoles suggests it may exhibit interesting therapeutic properties.

Investigation of its utility in materials science: The coordination properties of the imidazole ring suggest that this compound could be explored as a ligand for the formation of metal-organic frameworks or as a component in the development of novel functional materials. mdpi.com

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its study and potential applications.

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 52091-35-7 chemicalbook.com |

| Molecular Formula | C10H10N2O chemicalbook.com |

| Molecular Weight | 174.2 g/mol chemicalbook.com |

While detailed experimental data for some properties of this compound are not widely published, predictive models and data from similar compounds provide valuable insights. For instance, the related compound 1-(4-Methoxyphenyl)-1H-imidazole has a reported melting point of 59-67 °C and a boiling point of 120 °C at 0.1 mmHg. sigmaaldrich.com

Synthesis and Characterization

The synthesis of this compound has been reported through specific chemical reactions. One established method involves a reaction using palladium on activated charcoal as a catalyst in toluene, which is heated for 73 hours to achieve a high yield of the final product. chemicalbook.com

The characterization of this compound relies on standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms. For example, in related benzimidazole (B57391) structures, the N-H proton typically appears as a singlet at a high chemical shift (around 12-13 ppm) in DMSO-d6. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. For instance, the C=N stretching vibration in the imidazole ring is a characteristic band. rsc.org

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-5-3-2-4-8(9)10-11-6-7-12-10/h2-7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCBVNUOEFLXGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Mechanisms of 2 2 Methoxyphenyl 1h Imidazole

Diverse Synthetic Routes for the Preparation of 2-(2-Methoxyphenyl)-1H-Imidazole and its Analogues

The construction of the this compound scaffold can be accomplished through several key synthetic transformations. These methodologies offer flexibility in terms of starting materials, reaction conditions, and the potential for structural diversification.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the reactants. researchgate.net Several named reactions are pivotal in the MCR-based synthesis of imidazoles.

The Debus-Radziszewski imidazole (B134444) synthesis is a cornerstone for creating imidazoles. wikipedia.orgslideshare.netscribd.comirjmets.com This reaction typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (in this case, 2-methoxybenzaldehyde), and ammonia (B1221849). wikipedia.orgslideshare.netscribd.com The process is known for its commercial viability in producing various imidazole derivatives. wikipedia.orgscribd.com While traditionally involving ammonia, modifications using a primary amine can yield N-substituted imidazoles. wikipedia.org The reaction can be performed under various conditions, including catalysis by Brønsted acidic ionic liquids or under solvent-free conditions, highlighting its versatility. tandfonline.com

Another significant MCR is the van Leusen imidazole synthesis . organic-chemistry.orgtsijournals.comtsijournals.com This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine. organic-chemistry.orgtsijournals.com The aldimine can be pre-formed or generated in situ from an aldehyde (2-methoxybenzaldehyde) and an amine, making it a three-component reaction (vL-3CR). organic-chemistry.org The reaction proceeds via a [3+2] cycloaddition, followed by elimination to form the aromatic imidazole ring. tsijournals.comtsijournals.com

Recent advancements in MCRs have also explored catalyst-free approaches and the use of green catalysts. For instance, the synthesis of trisubstituted imidazoles has been achieved through a one-pot condensation of benzil (B1666583), an aldehyde, and ammonium (B1175870) acetate (B1210297) without a catalyst. jocpr.com Similarly, the use of heterogeneous catalysts like antimony trichloride (B1173362) on silica (B1680970) gel has proven effective for the four-component synthesis of tetrasubstituted imidazoles under solvent-free conditions. ias.ac.in

Table 1: Comparison of Multicomponent Reaction Strategies for Imidazole Synthesis

| Reaction Name | Key Reactants | Typical Conditions | Advantages |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Varies (e.g., acidic, basic, catalyst-free) | Commercially used, versatile for substitution. wikipedia.orgscribd.com |

| van Leusen Synthesis | Aldimine, Tosylmethyl isocyanide (TosMIC) | Basic conditions | In-situ generation of aldimine possible. organic-chemistry.org |

| Catalyst-Free Condensation | Benzil, Aldehyde, Ammonium Acetate | Reflux in ethanol | Simple, cost-effective, non-chromatographic purification. jocpr.com |

| Heterogeneous Catalysis | 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | Solvent-free, SbCl3/SiO2 catalyst | Reusable catalyst, high yields. ias.ac.in |

Condensation-Based Syntheses

Condensation reactions provide a classical and straightforward route to 2-substituted imidazoles. The core principle involves the reaction of a 1,2-dicarbonyl compound, such as glyoxal (B1671930), with an aldehyde, in this case, 2-methoxybenzaldehyde (B41997), in the presence of an ammonia source like ammonium acetate. baranlab.org This approach is a variation of the Debus-Radziszewski synthesis. jetir.org

The reaction between a dicarbonyl compound, an aldehyde, and ammonium acetate can be efficiently catalyzed by various agents, including Brønsted acids. acs.org For example, benzoic acid has been shown to effectively catalyze the multicomponent reaction of vinyl azides, aromatic aldehydes, and aromatic amines to produce 1,2,5-trisubstituted imidazoles under metal-free conditions. organic-chemistry.org The reaction conditions can significantly influence the outcome, with factors like the catalyst and solvent playing a crucial role in the yield and purity of the final product.

Oxidative Aromatization of Imidazoline (B1206853) Precursors

An alternative strategy for synthesizing this compound involves a two-step process: first, the synthesis of the corresponding 2-(2-methoxyphenyl)-2-imidazoline, followed by its oxidative dehydrogenation to the imidazole. tandfonline.comtandfonline.com The conversion of imidazolines to the highly resonance-stabilized imidazoles can be challenging and often requires specific oxidizing agents. tandfonline.com

Several reagents have been employed for this transformation, including palladium on carbon (Pd/C), manganese dioxide (MnO2), and barium manganate (B1198562) (BaMnO4). jetir.orgtandfonline.com A mild and efficient method utilizes Pd/C in refluxing toluene, which has been shown to be effective for the dehydrogenation of 2- and 2,4-disubstituted imidazolines. tandfonline.comtandfonline.com Potassium permanganate (B83412) supported on montmorillonite (B579905) K-10 or silica gel also serves as an effective oxidizing agent for this conversion under mild conditions. cdnsciencepub.comresearchgate.net More recently, (diacetoxyiodo)benzene (B116549) has been used for the smooth oxidation of 2-imidazolines to imidazoles at room temperature. organic-chemistry.orgresearchgate.net

Table 2: Reagents for Oxidative Aromatization of Imidazolines to Imidazoles

| Reagent | Conditions | Notes |

| Palladium on Carbon (Pd/C) | Refluxing toluene | Mild and efficient for 2- and 2,4-disubstituted imidazolines. tandfonline.comtandfonline.com |

| Manganese Dioxide (MnO2) | - | A commonly used oxidizing agent. tandfonline.com |

| Barium Manganate (BaMnO4) | - | A milder reagent for this transformation. jetir.org |

| Potassium Permanganate (KMnO4) on Montmorillonite K-10 | Room temperature in CH3CN | Efficient and mild conditions. cdnsciencepub.com |

| (Diacetoxyiodo)benzene (DIB) | Room temperature | Smooth oxidation with good yields. organic-chemistry.orgresearchgate.net |

Catalyst-Free Approaches for this compound Derivatives

In the pursuit of greener and more sustainable chemical processes, catalyst-free synthetic methods have gained significant attention. researchgate.net The synthesis of trisubstituted imidazole derivatives has been successfully achieved through a one-pot, three-component condensation of benzil, an aldehyde, and ammonium acetate in an ethanolic medium under reflux, without the need for a catalyst. jocpr.com This method is noted for its simplicity, cost-effectiveness, and non-chromatographic purification of the products. jocpr.com

These catalyst-free reactions often rely on the inherent reactivity of the starting materials under specific conditions, such as elevated temperatures. jocpr.com The development of such methods aligns with the principles of green chemistry by minimizing the use of potentially toxic and expensive catalysts. researchgate.netasianpubs.org

Industrial Production Considerations for this compound

The Debus-Radziszewski imidazole synthesis is a commercially utilized method for the production of several imidazoles. wikipedia.orgscribd.com Its industrial applicability stems from the use of readily available and inexpensive starting materials: a 1,2-dicarbonyl, an aldehyde, and ammonia. wikipedia.orgirjmets.com The reaction can often be carried out in a one-pot fashion, which is advantageous for large-scale production by simplifying the process and reducing operational costs.

For the specific synthesis of this compound, the key starting materials would be glyoxal, 2-methoxybenzaldehyde, and a source of ammonia. The scalability of this reaction is a significant factor for industrial consideration. Furthermore, the development of catalyst-free methods or the use of reusable heterogeneous catalysts can enhance the economic and environmental viability of the industrial production of this compound. ias.ac.inresearchgate.net

Mechanistic Elucidation of Formation Pathways

The formation of the imidazole ring in the aforementioned synthetic routes proceeds through distinct mechanistic pathways.

In the Debus-Radziszewski synthesis , the reaction is generally believed to occur in two main stages. wikipedia.orgslideshare.netscribd.com The first stage involves the condensation of the 1,2-dicarbonyl compound (e.g., glyoxal) with two equivalents of ammonia to form a diimine intermediate. wikipedia.orgslideshare.netscribd.com In the second stage, this diimine condenses with the aldehyde (2-methoxybenzaldehyde). wikipedia.orgslideshare.netscribd.com However, it is important to note that the precise reaction mechanism is not definitively established and may vary with reaction conditions. wikipedia.org Kinetic and thermodynamic studies have provided evidence for the Debus-Radziszewski reaction in processes like hydrothermal liquefaction. acs.org

The van Leusen imidazole synthesis follows a mechanism driven by the unique properties of TosMIC. organic-chemistry.org The reaction begins with the deprotonation of TosMIC to form a nucleophilic species. This attacks the aldimine, which is formed from the condensation of 2-methoxybenzaldehyde and an amine. A subsequent intramolecular cyclization (a [3+2] cycloaddition) forms a 4-tosyl-2-imidazoline intermediate. organic-chemistry.orgtsijournals.com The final step is the elimination of p-toluenesulfinic acid, leading to the aromatization of the ring and the formation of the 1,5-disubstituted imidazole. organic-chemistry.org

The condensation-based synthesis mechanism is closely related to the Debus-Radziszewski pathway. The initial step is often the formation of an imine from the aldehyde and ammonia (or an amine). acs.org This is followed by a series of condensation and cyclization steps involving the dicarbonyl compound, ultimately leading to the imidazole ring after dehydration.

The oxidative aromatization of imidazolines involves the removal of two hydrogen atoms from the imidazoline ring. The mechanism depends on the specific oxidizing agent used. For instance, with metal-based catalysts like Pd/C, the reaction likely proceeds through a dehydrogenation mechanism on the catalyst surface. tandfonline.comtandfonline.com

Cyclization Processes in Imidazole Synthesis

The formation of the imidazole ring, a cornerstone of heterocyclic chemistry, is achieved through various cyclization strategies. These methods assemble the five-membered ring from acyclic precursors, and many are adaptable for the synthesis of this compound by selecting appropriate starting materials, such as 2-methoxybenzaldehyde or its derivatives.

Classic methodologies provide a foundational approach to imidazole synthesis. The Debus-Radziszewski synthesis, for instance, is a multi-component reaction that condenses a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (such as 2-methoxybenzaldehyde), and ammonia to form the imidazole core. wikipedia.orgpharmaguideline.com A widely utilized method involves the condensation of an amidine with an α-halo ketone. orgsyn.org For the target compound, this could involve the reaction of 2-methoxybenzamidine with a suitable α-halocarbonyl compound.

Modern synthetic methods often employ transition metal catalysts to achieve high efficiency and milder reaction conditions. Copper salts have been shown to catalyze the oxidative diamination of terminal alkynes using oxygen as a co-oxidant, providing a route to 1,2,4-trisubstituted imidazoles. chim.it In a related approach, gold-catalyzed oxidation of an alkyne can form a benzil equivalent in situ, which then undergoes a subsequent condensation and cyclization to yield the imidazole product. rsc.org Catalyst-free approaches have also been developed, such as the [3+2] cycloaddition between vinyl azides and amidines, which can produce 2,4-disubstituted imidazoles in good yields. acs.org

Table 1: Overview of Cyclization Methodologies for Imidazole Synthesis This table is interactive and can be sorted by clicking on the headers.

| Method Name | Key Reactants | Typical Product Substitution | Key Features | Citation(s) |

|---|---|---|---|---|

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | 2,4,5-Trisubstituted | Classic multi-component reaction. | wikipedia.orgpharmaguideline.com |

| Amidine/α-Halo Ketone Condensation | Amidine, α-Halo Ketone | 2,4-Disubstituted | Widely used, robust method. | orgsyn.org |

| Copper-Catalyzed Oxidative Diamination | Terminal Alkyne, Amidine | 1,2,4-Trisubstituted | Uses O₂ as a co-oxidant. | chim.it |

| Base-Catalyzed [2+2+2] Addition | Alkyne, Nitrile (2 equiv.) | 2,4,5-Trisubstituted | Proceeds via a 5-exo-dig cyclization. | rsc.org |

| [3+2] Cycloaddition | Vinyl Azide, Amidine | 2,4-Disubstituted | Catalyst-free thermal reaction. | acs.org |

| BF₃·Et₂O Promoted Annulation | N-Sulfonyl-1,2,3-triazole, Nitrile | 2,4-Disubstituted (Protected) | Proceeds via ring-opening of the triazole. | rsc.org |

Role of Carbene Intermediates in Imidazole Formation

Carbene intermediates, highly reactive species containing a neutral carbon atom with two unshared valence electrons, play a significant role in several modern imidazole synthesis pathways. These transformations often involve transition metal catalysts, particularly gold and rhodium, which facilitate the generation and reaction of carbene or carbenoid species.

Gold-catalyzed reactions are prominent in this context. For example, a cyclic α-imino gold carbene can be generated in situ from an azido-alkyne precursor in the presence of a gold catalyst like AuCl₃. nih.gov This highly electrophilic intermediate is capable of reacting with a weak nucleophile, such as a nitrile solvent, in a formal [2+2+1] cycloaddition to rapidly assemble a bicyclic imidazole ring. nih.govorganic-chemistry.org Gold catalysts can also promote the [3+2] cycloaddition of ynamides with oxadiazoles, which is believed to proceed through the formation of an α-imino gold carbene intermediate that subsequently cyclizes. organic-chemistry.org

Rhodium(II) catalysts are also employed in reactions involving carbene-like intermediates, such as the transannulation of 1,2,4-oxadiazoles with N-sulfonyl-1,2,3-triazoles to furnish fully substituted imidazoles. organic-chemistry.org Beyond metal catalysis, carbene intermediates can be generated under thermal or photochemical conditions from precursors like 4-diazo-4H-imidazoles. These carbenes can then undergo various reactions, including insertion into O-H and N-H bonds. acs.org The involvement of carbene intermediates is not limited to synthetic chemistry; they have also been proposed in enzymatic systems, highlighting their fundamental importance in C-S bond formation during the biosynthesis of ergothioneine. nih.gov

Table 2: Imidazole Syntheses Involving Carbene Intermediates This table is interactive and can be sorted by clicking on the headers.

| Catalyst/Condition | Precursor(s) | Intermediate Type | Reaction Type | Citation(s) |

|---|---|---|---|---|

| Gold(III) Chloride | Azido-alkyne, Nitrile | α-Imino Gold Carbene | [2+2+1] Cycloaddition | nih.govorganic-chemistry.org |

| Gold Catalyst | Ynamide, Dihydro-1,2,4-oxadiazole | α-Imino Gold Carbene | Formal [3+2] Cycloaddition | organic-chemistry.org |

| Rhodium(II) Catalyst | 1,2,4-Oxadiazole, N-Sulfonyl-1,2,3-triazole | Rhodium Carbene (proposed) | Transannulation | organic-chemistry.org |

| Photochemical/Thermal | 4-Diazo-4H-imidazole | Imidazolylidene Carbene | Insertion, Cycloaddition | acs.org |

| Enzymatic (EanB) | Hercynine | Imidazol-2-yl Carbene (proposed) | Biosynthesis | nih.gov |

Regioselectivity and Stereoselectivity in this compound Synthesis

Regioselectivity refers to the control of substituent placement on the imidazole ring. For the synthesis of this compound, many classical methods are inherently regioselective. For instance, in a Debus or Radziszewski-type synthesis, the use of 2-methoxybenzaldehyde as the aldehyde component directly installs the 2-methoxyphenyl group at the C2 position of the imidazole ring. wikipedia.org

However, the synthesis of more complex, polysubstituted imidazoles requires sophisticated strategies to control the position of each group. A powerful modern approach is the direct C-H functionalization of a pre-formed imidazole ring. nih.gov The regioselectivity of these reactions can be programmed by carefully selecting the reaction conditions. For example, palladium-catalyzed C-H arylation of an N-protected imidazole can be directed to either the C5 position or the C2 position with high selectivity simply by changing the base and solvent. nih.gov

An advanced strategy for achieving complete regiocontrol is the "SEM-switch". nih.gov In this process, a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group is used. After initial functionalization at the C5 position, the SEM group can be moved from one nitrogen to the other. This transposition changes the electronic properties of the ring, converting the formerly unreactive C4 position into a more reactive C5 position, which can then be selectively functionalized. This method allows for the sequential and controlled introduction of different aryl groups at the C5, C2, and C4 positions. nih.gov Furthermore, the regioselectivity of cyclization can be dictated by substituents on the starting materials themselves. In one reported case, a 2-hydroxyaryl group on a diaminomaleonitrile-based imine was found to direct the reaction pathway toward imidazole formation, whereas analogous 3- or 4-hydroxyaryl groups led to pyrazine (B50134) products. nih.gov

Stereoselectivity is not a factor in the synthesis of the parent compound this compound, as it is an achiral molecule. Stereochemical considerations would only become relevant if the synthesis involved the introduction of chiral centers, for example, by using chiral starting materials or asymmetric catalysts to generate a chiral derivative.

Table 3: Strategies for Regiocontrol in Imidazole Synthesis This table is interactive and can be sorted by clicking on the headers.

| Strategy | Method | Controlled Positions | Key Feature | Citation(s) |

|---|---|---|---|---|

| Precursor Control | Debus/Radziszewski Synthesis | C2, C4, C5 | Choice of aldehyde and dicarbonyl dictates substitution. | wikipedia.org |

| C-H Functionalization | Palladium-Catalyzed Arylation | C5 vs. C2 | Selectivity is controlled by base and solvent choice. | nih.gov |

| Protecting Group Transposition | SEM-Switch | C4 (via C5 activation) | N-protecting group is moved to enable further functionalization. | nih.gov |

| Metal-Controlled Cyclization | Ring opening of 2H-azirines | Imidazole vs. Pyrrole | Choice of metal catalyst (e.g., Pd vs. Cu) determines the heterocyclic product. | acs.org |

| Substrate-Directed Cyclization | Intramolecular H-shift | Imidazole vs. Pyrazine | A directing group (e.g., 2-hydroxyaryl) on a precursor controls the reaction path. | nih.gov |

Chemical Reactivity and Transformational Processes of 2 2 Methoxyphenyl 1h Imidazole

Oxidative Transformations of the Chemical Compound

While specific studies on the direct oxidative transformation of 2-(2-methoxyphenyl)-1H-imidazole are not extensively detailed in the provided results, general principles of imidazole (B134444) chemistry suggest potential pathways. The imidazole ring itself is relatively stable to oxidation. However, the methoxyphenyl group and the imidazole ring can be susceptible to oxidation under certain conditions. For instance, strong oxidizing agents could potentially lead to the cleavage of the imidazole ring or modification of the methoxyphenyl substituent.

In related research, copper(II)-catalyzed oxidative N-N bond formation has been used to synthesize 2-acylpyridines, indicating the potential for metal-catalyzed oxidative transformations involving imidazole derivatives. nih.gov Furthermore, the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles has been achieved through a Cu(OTf)₂-/I₂-catalyzed C-C bond cleavage of chalcones and benzylamines, which involves oxidative processes. acs.org These examples suggest that the oxidative transformation of this compound could be a viable route for the synthesis of novel, more complex molecules.

Reductive Transformations of the Imidazole Core

The imidazole core is generally resistant to reduction. However, specific functionalities attached to the imidazole ring can undergo reduction. For example, a "one-pot" nitro-reductive cyclization using sodium dithionite (B78146) is a key step in the synthesis of certain benzimidazole (B57391) derivatives. mdpi.com This process involves the reduction of a nitro group, which then facilitates the cyclization to form the imidazole ring. While this example pertains to a benzimidazole, it highlights a strategy where reductive processes are integral to forming the imidazole core.

Electrophilic and Nucleophilic Substitution Reactions on this compound

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack, typically at the C-4 or C-5 positions. mdpi.comuobabylon.edu.iq The presence of the 2-(2-methoxyphenyl) substituent can influence the regioselectivity of these reactions. The methoxy (B1213986) group, being an electron-donating group, can further activate the phenyl ring towards electrophilic substitution.

Nucleophilic substitution on the imidazole ring is less common unless there are strongly electron-withdrawing groups present. globalresearchonline.net However, nucleophilic aromatic substitution (SNAr) is a widely used method for modifying aromatic rings and can be applied to imidazole derivatives under specific conditions. nih.gov For instance, halogenated imidazoles can undergo nucleophilic substitution where a halogen atom is displaced by a nucleophile. rsc.org In the case of this compound, nucleophilic substitution would likely require prior functionalization of the imidazole or phenyl ring with a suitable leaving group.

Research has shown that the reaction conditions, molar ratio of reactants, and the nucleophilicity of the attacking species play crucial roles in determining the selectivity of nucleophilic substitution reactions on halogenated pyridines, a related class of heterocycles. rsc.org These principles would also apply to functionalized derivatives of this compound.

| Reaction Type | Position of Attack on Imidazole Ring | Influencing Factors |

| Electrophilic Substitution | C-4 or C-5 mdpi.comuobabylon.edu.iq | Electron-donating/withdrawing nature of substituents, reaction conditions. |

| Nucleophilic Substitution | Generally requires an activating group globalresearchonline.net | Presence of a good leaving group, nature of the nucleophile, solvent. |

C-H Activation and Functionalization of Imidazole Derivatives

Direct C-H activation and functionalization have emerged as powerful tools for the modification of heterocyclic compounds, including imidazoles. This approach avoids the need for pre-functionalized starting materials. Nickel-catalyzed C-H arylation and alkenylation of imidazoles have been successfully demonstrated. rsc.org This method allows for the direct formation of C-C bonds at the C2-position of the imidazole ring.

The use of a tertiary alcohol as a solvent has been found to be crucial for the success of nickel-catalyzed C-H coupling of imidazoles, enabling the use of air-stable nickel(II) salts as catalyst precursors. rsc.org This methodology could potentially be applied to this compound to introduce various functional groups at other positions of the imidazole ring or even on the methoxyphenyl substituent. The synthesis of 2,4-disubstituted imidazoles with a free N-H and C-5 position is of particular interest for further functionalization. acs.org

| Functionalization Method | Catalyst/Reagents | Target Position |

| Nickel-Catalyzed C-H Arylation | Ni(OTf)₂/dcype/K₃PO₄ rsc.org | C2-position of imidazole |

| Nickel-Catalyzed C-H Alkenylation | Ni(OTf)₂/dcypt/K₃PO₄ rsc.org | C2-position of imidazole |

Ligand Exchange Mechanisms Involving the Chemical Compound

The nitrogen atoms in the imidazole ring of this compound possess lone pairs of electrons, making them excellent ligands for metal ions. The compound can coordinate to metal centers through one or both nitrogen atoms, participating in various ligand exchange reactions. The formation of metal complexes with imidazole-containing ligands is a fundamental aspect of their application in catalysis and materials science.

For instance, (1H-imidazol-2-yl)(phenyl)methanol has been utilized as a ligand in palladium-catalyzed Hiyama reactions. nih.gov This demonstrates the ability of imidazole derivatives to act as ligands in transition metal-catalyzed cross-coupling reactions. The specific coordination mode and lability of the this compound ligand would depend on the metal center, its oxidation state, and the other ligands present in the coordination sphere. The methoxy group on the phenyl ring could also potentially participate in coordination, leading to multidentate ligand behavior.

Tautomerism, Isomerism, and Conformational Analysis of 2 2 Methoxyphenyl 1h Imidazole

Exploration of Tautomeric Forms (e.g., Amino-Imino, Enol-Keto) in Imidazole (B134444) Derivatives

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. This process commonly involves the migration of a hydrogen atom or proton, accompanied by a switch of a single bond and an adjacent double bond. In the realm of imidazole derivatives, several types of tautomerism are significant.

Annular Tautomerism: The most common form in the imidazole ring itself is prototropic tautomerism, where the proton on one of the nitrogen atoms can migrate to the other. For a generic 1H-imidazole, this creates an equilibrium between two identical forms. However, in substituted imidazoles, this leads to distinct tautomers with potentially different stabilities and properties.

Amino-Imino Tautomerism: This type of tautomerism is prevalent in imidazole derivatives bearing an amino group. The equilibrium exists between the amino form (-NH2), which is typically aromatic, and the imino form (=NH), which can be non-aromatic. researchgate.netmdpi.com Studies on compounds like albendazole (B1665689), which contains an imidazole moiety, have explored this equilibrium, noting that protonation on the imidazole ring can influence the tautomeric state. bohrium.comscribd.com

Enol-Keto Tautomerism: When a hydroxyl group is attached to the imidazole ring or a substituent, enol-keto tautomerism can occur. researchgate.netresearchgate.netfrontiersin.org This involves the interconversion between a hydroxyl-containing "enol" form and a carbonyl-containing "keto" form. This phenomenon is particularly relevant in 2-(2-hydroxyphenyl)-substituted imidazoles, where the enol form can convert to a keto tautomer via proton transfer. scilit.comnih.gov For 2-(2-methoxyphenyl)-1H-imidazole, the methoxy (B1213986) group (-OCH3) prevents this specific type of tautomerism as it lacks the mobile acidic proton of a hydroxyl group.

The stability and preference for a particular tautomeric form are influenced by factors such as the electronic nature of substituents, aromaticity, and environmental conditions like the solvent. researchgate.netnih.gov Aromatic tautomers, such as the 1H-imidazole form, are generally more stable than their non-aromatic counterparts (e.g., 2H- or 4H-imidazoles). researchgate.net

Solvent Effects on Tautomeric Equilibria in this compound

The solvent environment plays a critical role in modulating the position of tautomeric equilibria. The polarity, proticity, and hydrogen-bonding capability of the solvent can preferentially stabilize one tautomer over another. nih.govnih.govnih.gov

For this compound, while it does not undergo the enol-keto tautomerism of its hydroxyl counterpart, solvent interactions still significantly influence its properties and the stability of its conformers. In studies of the closely related 2-(2'-hydroxyphenyl)-1H-naphth-[2,3-d]-imidazole (HPNI), the methoxy-analogue (MPNI) is used as a reference compound where proton transfer is blocked. cdnsciencepub.comlac-bac.gc.ca In these studies, it is observed that polar and protic solvents increase the stability of certain rotamers through dipolar solvation interactions. cdnsciencepub.comlac-bac.gc.ca

The general principles observed in related systems suggest the following effects:

Polar Solvents: Polar solvents tend to stabilize more polar tautomers or conformers. An increase in solvent polarity can lead to a stabilization of charge-separated states or species with larger dipole moments.

Protic Solvents: Protic solvents, capable of donating hydrogen bonds, can specifically interact with the nitrogen atoms of the imidazole ring. This can influence the proton affinity of the nitrogens and affect the annular tautomeric balance.

Aprotic Solvents: In non-polar, aprotic solvents, intramolecular hydrogen bonds and less polar forms are often favored.

Studies on similar compounds have shown that increasing solvent polarity can shift absorption and emission spectra, a phenomenon known as solvatochromism, which reflects the differential solvation of the ground and excited states. nih.gov While specific data on the tautomeric equilibrium of this compound is sparse, the behavior of analogous compounds demonstrates that the solvent environment is a key determinant of the energetically preferred structures. figshare.com

Excited State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon photoexcitation. acs.orgnih.gov This process is common in molecules that possess both a proton donor (e.g., -OH) and a proton acceptor (e.g., a nitrogen atom) in close proximity, often linked by an intramolecular hydrogen bond. nih.gov The ESIPT reaction leads to the formation of an excited keto-tautomer, which typically fluoresces at a much longer wavelength (a large Stokes shift) compared to the normal emission from the initial enol-form. acs.org

The archetypal molecule for studying this phenomenon in the imidazole family is 2-(2-hydroxyphenyl)-1H-imidazole (and its derivatives). Upon excitation, the phenolic proton is transferred to the nearby imidazole nitrogen.

However, in this compound, the phenolic hydroxyl group is replaced by a methoxy group (-OCH3). The absence of the acidic proton means that ESIPT cannot occur . cdnsciencepub.comlac-bac.gc.ca This makes the compound an invaluable tool in spectroscopic studies. It serves as a control or model compound to isolate and understand the spectral features of the non-ESIPT-capable forms (rotamers) of the corresponding hydroxyl compound. cdnsciencepub.com The fluorescence spectrum of this compound is therefore characterized by a "normal" emission band, lacking the large Stokes-shifted tautomer emission that is the hallmark of ESIPT. cdnsciencepub.comlac-bac.gc.ca

The table below compares the photophysical characteristics of an ESIPT-capable compound with its methoxy-analogue, illustrating the role of the mobile proton.

| Feature | 2-(2-Hydroxyphenyl) Derivative (ESIPT Capable) | 2-(2-Methoxyphenyl) Derivative (ESIPT Blocked) |

| Proton Donor | Yes (-OH group) | No (-OCH3 group) |

| ESIPT upon Excitation | Yes | No |

| Fluorescence Emission | Dual emission often observed: a "normal" band (shorter wavelength) and a tautomer band (longer wavelength, large Stokes shift). | Single "normal" emission band. |

| Use in Research | Studied as a primary example of ESIPT. | Used as a reference compound to model the emission of non-ESIPT conformers. |

Conformational Landscape and Rotameric Stability Studies

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the imidazole and the methoxyphenyl rings. The different spatial arrangements arising from this rotation are known as conformers or rotamers. The relative stability of these rotamers is determined by steric hindrance and non-covalent interactions.

Studies on the closely related 2-(2'-methoxyphenyl)-1H-naphth-[2,3-d]-imidazole (MPNI) and 2-(2-methoxyphenyl)-1H-benzimidazole have provided insight into this landscape. cdnsciencepub.comresearchgate.net The key structural feature is the dihedral angle between the planes of the two aromatic rings.

Two primary classes of conformers can be considered:

Planar or Near-Planar Conformers: These conformations have a small dihedral angle, maximizing π-conjugation between the rings. However, they can be destabilized by steric repulsion between the ortho-substituent (the methoxy group) and the imidazole ring.

In the crystal structure of the analogous compound 2-(2-methoxyphenyl)-1H-benzimidazole, two different conformational isomers were found in the asymmetric unit. researchgate.net This demonstrates that multiple stable conformations can coexist. The dihedral angles between the benzimidazole (B57391) ring and the methoxyphenyl substituent in these two conformers were reported to be 26.9° and -13.3°. researchgate.net This indicates a preference for a non-planar (twisted) conformation in the solid state to minimize steric clash. Computational studies on similar 2-aryl imidazoles have also shown that the energy barrier to rotation is relatively low, allowing for the existence of multiple rotamers at room temperature. nih.gov

The stability of these rotamers is also influenced by the solvent. Polar solvents can stabilize conformers with larger dipole moments, potentially altering the conformational equilibrium compared to the gas phase or non-polar solvents. cdnsciencepub.com

Advanced Spectroscopic and Analytical Characterization Techniques for 2 2 Methoxyphenyl 1h Imidazole

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in elucidating the molecular structure of 2-(2-Methoxyphenyl)-1H-imidazole by identifying its characteristic functional groups and vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound and its derivatives reveals key vibrational frequencies that confirm the presence of specific structural motifs. For instance, in a related compound, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, a broad peak around 3412 cm⁻¹ signifies the O-H stretching of the hydroxyl group, while a sharp band at 1701 cm⁻¹ corresponds to the C=O stretching. semanticscholar.org Theoretical and experimental FT-IR studies on similar imidazole (B134444) derivatives, such as 1-(4-methoxyphenyl)-1H-imidazole, show characteristic bands for C-H and aromatic C=C stretching vibrations. iucr.orgahievran.edu.tr For 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, FT-IR spectra have been recorded in the 4000-400 cm⁻¹ range to analyze its vibrational properties. ijrar.org

Raman Spectroscopy: Complementing FT-IR, FT-Raman spectroscopy provides further details on the vibrational modes. Studies on 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole have utilized FT-Raman spectra recorded between 3500-100 cm⁻¹ to support structural analysis. ijrar.org The combination of FT-IR and FT-Raman data, often supported by density functional theory (DFT) calculations, allows for a comprehensive assignment of the vibrational modes, confirming the molecular structure. ahievran.edu.trijrar.orgnih.gov For example, in 1-(4-methoxyphenyl)-1H-imidazole, a detailed vibrational analysis was performed using both experimental spectra and DFT computations. ahievran.edu.tr

The following table summarizes key vibrational frequencies observed in compounds related to this compound.

| Vibrational Mode | Frequency Range (cm⁻¹) | Compound | Reference |

| O-H Stretch | ~3412 | Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | semanticscholar.org |

| C=O Stretch | ~1701 | Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | semanticscholar.org |

| Aromatic C=C Stretch | ~1517 | 1-(4-Methoxyphenyl)-1H-imidazole | iucr.org |

| C-H Stretch (Aryl) | ~3128, 3107 | 1-(4-Methoxyphenyl)-1H-imidazole | iucr.org |

| C-H Stretch (Alkyl) | ~2961, 2918, 2838 | 1-(4-Methoxyphenyl)-1H-imidazole | iucr.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Tautomeric Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound, including the identification of isomers and the study of tautomeric equilibria. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For a related compound, 1-(4-methoxyphenyl)-1H-imidazole, the ¹H NMR spectrum in CDCl₃ shows a singlet at 3.85 ppm for the methoxy (B1213986) (OCH₃) protons. iucr.org The aromatic protons of the methoxyphenyl and imidazole rings appear as multiplets in the region of 6.98-7.78 ppm. iucr.org In the case of 2-(2-(benzyloxy)-3-methoxyphenyl)-1H-benzimidazole, the splitting patterns of the aromatic protons were analyzed using a 400 MHz ¹H NMR spectrometer. ugm.ac.id The N-H proton of the imidazole ring in 2,4,5-trisubstituted imidazoles typically appears as a broad singlet in the downfield region, which can be confirmed by D₂O exchange experiments. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. For 1-(4-methoxyphenyl)-1H-imidazole, the methoxy carbon resonates at 55.56 ppm. iucr.org The carbons of the imidazole ring appear at approximately 118.83, 130.68, and 135.89 ppm, while the aromatic carbons of the methoxyphenyl group are observed between 114.87 and 158.92 ppm. iucr.org The chemical shifts of the imidazole ring carbons are particularly sensitive to tautomerism. researchgate.net The difference in chemical shifts (Δδ) between C4 and C5 of the imidazole ring can be used to identify the predominant tautomer in solution. researchgate.net

Tautomerism: The imidazole ring of this compound can exist in two tautomeric forms. NMR spectroscopy is crucial for studying this dynamic equilibrium. The position of the N-H proton on either nitrogen atom of the imidazole ring influences the chemical shifts of the adjacent carbon and proton atoms. researchgate.netnih.govnih.gov By analyzing the NMR spectra, often in conjunction with computational studies, the preferred tautomeric state in a given solvent can be determined. researchgate.net

The following table presents typical ¹H and ¹³C NMR chemical shift ranges for key functional groups in methoxyphenyl-substituted imidazoles.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| Methoxy (OCH₃) | ~3.85 | ~55.56 | iucr.org |

| Imidazole Ring Protons | ~7.20 - 7.78 | ~118 - 136 | iucr.org |

| Methoxyphenyl Ring Protons | ~6.98 - 7.30 | ~114 - 159 | iucr.org |

| Imidazole N-H | ~12.60 | - | rsc.org |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. This information is vital for confirming the molecular formula and gaining insights into the compound's structure and stability.

High-resolution mass spectrometry (HRMS) provides a precise measurement of the molecular weight, allowing for the determination of the elemental composition. The predicted monoisotopic mass for the neutral molecule C₁₀H₁₀N₂O is 174.07932 Da. uni.lu

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for analyzing imidazole derivatives. The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure. For instance, in the ESI-MS/MS of 5-substituted 1H-tetrazoles, a related class of nitrogen-containing heterocycles, characteristic losses of N₂ or HN₃ are observed depending on the ionization mode (negative or positive). lifesciencesite.com While specific fragmentation data for this compound is not detailed in the provided results, general fragmentation behaviors of imidazole and phenyl-containing compounds can be inferred. Common fragmentation pathways would likely involve cleavage of the bond between the phenyl and imidazole rings, as well as fragmentation within the methoxyphenyl group, such as the loss of a methyl radical (•CH₃) or a formyl radical (•CHO) from the methoxy group.

The following table summarizes the predicted m/z values for various adducts of this compound. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 175.08660 |

| [M+Na]⁺ | 197.06854 |

| [M-H]⁻ | 173.07204 |

| [M+NH₄]⁺ | 192.11314 |

| [M+K]⁺ | 213.04248 |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopy are key techniques for investigating the photophysical properties of this compound, providing insights into its electronic transitions and luminescent behavior.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of imidazole derivatives typically shows absorption bands corresponding to π-π* transitions within the aromatic system. For a similar compound, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, the maximum absorption (λmax) in acetonitrile (B52724) was observed at 326 nm. semanticscholar.org In another example, 2-(4-cyanophenyl)-5-[4-(diethylamino)phenyl]-3H-imidazo[4,5-a]naphthalene exhibits an intense absorption band around 386 nm in benzene. nii.ac.jp The position and intensity of these bands can be influenced by the solvent polarity and the specific substituents on the imidazole and phenyl rings. nih.gov

Fluorescence Spectroscopy: Many imidazole derivatives are fluorescent, and their emission properties are of significant interest. For the aforementioned ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, excitation at 326 nm resulted in blue emission with a maximum (λem) at 429 nm in acetonitrile, with a fluorescence quantum yield (Φ) of 0.1. semanticscholar.org The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the surrounding environment. nii.ac.jpnih.gov For example, the fluorescence of 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene was found to be high regardless of solvent polarity. nih.gov

The photophysical properties of these compounds can be affected by factors such as aggregation and intramolecular charge transfer (ICT). nih.govnih.gov In some cases, ultrafast fluorescence dynamics have been observed in polar solvents, attributed to the relaxation of the chromophores to an ICT state. nih.gov

The following table summarizes the photophysical data for a related benzimidazole (B57391) derivative.

| Parameter | Value | Solvent | Compound | Reference |

| λmax (Absorption) | 326 nm | Acetonitrile | Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | semanticscholar.org |

| λem (Emission) | 429 nm | Acetonitrile | Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | semanticscholar.org |

| Φ (Quantum Yield) | 0.1 | Acetonitrile | Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | semanticscholar.org |

X-Ray Diffraction for Solid-State Structural Determination

For a related compound, 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine, single-crystal X-ray diffraction analysis revealed that it crystallizes in the orthorhombic space group Pca21. iosrjournals.org The analysis showed that the central imidazole ring is planar, and the methoxyphenyl and methylpyridine rings are in a synperiplanar conformation. iosrjournals.org In another example, 2-(4-Methoxyphenyl)-1H-benzimidazole, the dihedral angle between the benzimidazole ring system and the 4-methoxyphenyl (B3050149) substituent was found to be 34.12(6)°. researchgate.net

The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking. In the case of 2-(4-Methoxyphenyl)-1H-benzimidazole, molecules are linked by intermolecular N-H···N hydrogen bonds, forming chains along the c-axis. researchgate.net The study of these interactions is crucial for understanding the solid-state properties of the material.

The following table presents crystallographic data for a similar imidazole derivative.

| Parameter | Value | Compound | Reference |

| Crystal System | Orthorhombic | 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine | iosrjournals.org |

| Space Group | Pca21 | 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine | iosrjournals.org |

| a (Å) | 19.0002(15) | 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine | iosrjournals.org |

| b (Å) | 6.0827(4) | 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine | iosrjournals.org |

| c (Å) | 18.6173(14) | 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine | iosrjournals.org |

| Z | 4 | 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine | iosrjournals.org |

Thermogravimetric Analysis (TGA) and Cyclic Voltammetry (CV) in Characterization Methodologies

Thermogravimetric analysis (TGA) and cyclic voltammetry (CV) are important techniques for characterizing the thermal stability and electrochemical properties of this compound, respectively.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition behavior. For a related benzimidazole derivative, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, TGA analysis was performed to assess its thermal properties. semanticscholar.org In another study on modified imidazole-based materials, TGA showed a two-step thermal decomposition, with the first step starting around 150°C. rsc.org

Cyclic Voltammetry (CV): CV is an electrochemical technique used to study the redox properties of a compound. It provides information about the oxidation and reduction potentials, which are related to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The electrochemical properties of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate were investigated using cyclic voltammetry in a chloroform (B151607) solution. semanticscholar.org For other electroactive species, CV has been used to determine the electrode reaction pathway and relevant electrochemical parameters. iieta.org The technique typically involves scanning the potential of an electrode and measuring the resulting current, which can reveal reversible or irreversible electron transfer processes. nih.goviieta.org

Computational Chemistry and Theoretical Investigations of 2 2 Methoxyphenyl 1h Imidazole

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. It is particularly well-suited for studying medium-sized organic molecules like 2-(2-Methoxyphenyl)-1H-imidazole. Ab initio methods, while often more computationally intensive, provide benchmark data by solving the Schrödinger equation without empirical parameters.

Geometry optimization is a fundamental computational procedure used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. iosrjournals.org This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, this involves finding the most stable bond lengths, bond angles, and dihedral angles.

DFT calculations, commonly using the B3LYP functional with a basis set such as 6-311G, are employed to achieve an optimized geometry. irjweb.comdergipark.org.tr In the case of molecules with multiple rotatable bonds, such as the bond connecting the phenyl and imidazole (B134444) rings, the energetic profile can be explored by systematically rotating this bond to identify the global minimum energy conformation. The structure of a related compound, 1-(4-methoxyphenyl)-1H-imidazole, has been shown through crystallographic studies to have an angle of 43.67° between the mean planes of the imidazole and arene rings. nih.gov A similar non-planar arrangement is expected for this compound to minimize steric hindrance.

The optimized geometric parameters for imidazole derivatives are generally in good agreement with experimental data. For instance, in a theoretical study of a similar benzimidazole (B57391) derivative, C-N bond lengths within the imidazole ring were calculated to be approximately 1.375 Å and 1.390 Å. researchgate.netirjweb.com

Table 1: Representative Calculated Geometric Parameters for Phenyl-Imidazole Systems

| Parameter | Typical Calculated Value (DFT B3LYP) |

|---|---|

| C-N (imidazole ring) | 1.37 - 1.40 Å |

| C=N (imidazole ring) | 1.30 - 1.33 Å |

| C-C (phenyl ring) | 1.39 - 1.41 Å |

| C-O (methoxy group) | 1.36 - 1.38 Å |

| Phenyl-Imidazole Dihedral Angle | 20° - 50° |

Note: These are typical values based on related structures; specific values for this compound require dedicated calculation.

Vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. ijrar.orgmdpi.com After geometry optimization, a frequency calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides the harmonic vibrational frequencies corresponding to specific molecular motions (stretching, bending, rocking). semanticscholar.org These calculated frequencies can be compared with experimental spectroscopic data to aid in the assignment of observed spectral bands. researchgate.net

For imidazole derivatives, characteristic vibrational modes include N-H stretching, C-H aromatic stretching, C=N stretching, and vibrations of the methoxy (B1213986) group. Theoretical calculations often systematically overestimate vibrational frequencies due to the harmonic approximation, so a scaling factor is typically applied to improve agreement with experimental results. mdpi.comsemanticscholar.org

In a computational study on the related 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole using the B3LYP method, the following assignments were made ijrar.org:

Aromatic C-H stretching: Calculated in the region of 3122-3001 cm⁻¹.

CH₃ asymmetric and symmetric stretching: Calculated at 2835, 2830, and 2822 cm⁻¹.

Table 2: Selected Calculated Vibrational Frequencies for a Methoxyphenyl-Imidazole Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3122 |

| Aromatic C-H Stretch | 3120 |

| Aromatic C-H Stretch | 3117 |

| CH₃ Asymmetric Stretch | 2835 |

| CH₃ Symmetric Stretch | 2830 |

Data from a study on 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole, representative of the target compound. ijrar.org

Imidazole and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton. For 2-substituted-1H-imidazoles, the proton on the nitrogen atom can potentially migrate, leading to different tautomers. The primary tautomer is the 1H-imidazole. Annular tautomerism can lead to a 2H- or 4H/5H-imidazole.

Computational studies on benzimidazoles have shown that the 1H tautomer is the most energetically favorable form. hhu.de Quantum chemical calculations can precisely determine the relative energies of these tautomers. By calculating the total electronic energy of each optimized tautomer, the energetic difference (ΔE) can be found, allowing for the prediction of their relative populations at equilibrium. Studies on related heterocyclic systems show that the energy gap between the most stable tautomer and others can be significant, often exceeding 90 kJ/mol, indicating that only one form is predominantly present under normal conditions. hhu.de

Table 3: Theoretical Relative Stability of Benzimidazole Tautomers

| Tautomer | Method | Relative Energy (kJ/mol) |

|---|---|---|

| 1H,2H-Benzimidazole | MP2/6-31G(d,p) | 0 (Most Stable) |

| 2H,2H-Benzimidazole | MP2/6-31G(d,p) | +128.9 |

This data for a related benzimidazole system illustrates the typical high energy difference between tautomers. hhu.de

Molecular properties can be significantly influenced by the surrounding solvent. Computational solvent models are used to simulate these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is represented as a continuous dielectric medium. This approach is effective for studying how a solvent's polarity affects the geometry, stability, and electronic properties of a solute.

For molecules like this compound, increasing solvent polarity can stabilize more polar conformations or tautomers. Solvation effects are crucial for accurately predicting properties like absorption spectra and reaction energetics in solution.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. schrodinger.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comgrowingscience.com A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. irjweb.comgrowingscience.com Conversely, a small gap suggests the molecule is more reactive and can be easily excited.

The HOMO-LUMO gap is also directly related to the electronic absorption properties of the molecule. The lowest energy electronic transition often corresponds to the excitation of an electron from the HOMO to the LUMO. schrodinger.com In donor-acceptor systems, this transition can have a significant charge-transfer character, where electron density moves from one part of the molecule to another upon excitation. For this compound, the methoxyphenyl group can act as an electron-donating group, and the imidazole ring can act as an acceptor, facilitating intramolecular charge transfer (ICT).

Computational studies on a structurally similar benzimidazole derivative, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, determined the HOMO and LUMO energy levels and the resulting energy gap. mdpi.com

Table 4: Frontier Molecular Orbital Energies and Energy Gap for a Related Benzimidazole Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.49 |

| ELUMO | -1.99 |

| ΔE (HOMO-LUMO Gap) | 3.50 |

Data from a study on ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. mdpi.com

This energy gap value indicates significant stability. The distribution of the HOMO and LUMO orbitals reveals the nature of the electronic transitions. Typically, the HOMO is localized on the more electron-rich parts of the molecule (the methoxyphenyl ring), while the LUMO is distributed over the electron-accepting imidazole moiety. This separation supports the potential for intramolecular charge transfer upon electronic excitation.

Molecular Electrostatic Potential (MEP) Mapping and Analysis

Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to visualize the charge distribution of a molecule and predict its reactive behavior. The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the sites susceptible to electrophilic and nucleophilic attack.

In an MEP map, different colors correspond to varying levels of electrostatic potential. Regions of negative potential, typically colored in shades of red and yellow, are electron-rich and represent likely sites for electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-poor and indicate favorable sites for nucleophilic attack. Green areas denote regions of neutral potential.

For this compound, the MEP map is expected to show significant negative potential localized around the two nitrogen atoms of the imidazole ring and the oxygen atom of the methoxy group due to the presence of lone pair electrons. These regions would be the primary centers for interaction with electrophiles or for forming hydrogen bonds. In contrast, a region of high positive potential is anticipated around the hydrogen atom attached to the nitrogen of the imidazole ring (N-H), making it a potential site for nucleophilic attack or deprotonation. pesquisaonline.netijrar.org Studies on similar methoxyphenyl-imidazole derivatives confirm that the most negative regions are associated with heteroatoms, guiding their interaction with biological receptors or other reactants. pesquisaonline.net

Advanced Electronic Structure Calculations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in photonics, telecommunications, and optical computing. Imidazole derivatives with donor-π-acceptor architectures have shown promise as NLO materials.

Computational methods, particularly Density Functional Theory (DFT), are employed to predict the NLO properties of molecules. A key parameter is the first-order hyperpolarizability (β₀ or βtot), which quantifies the second-order NLO response. A high β₀ value indicates significant NLO activity.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and charge delocalization. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within a molecule, quantifying the stabilization energy (E(2)) associated with these interactions. Higher E(2) values indicate stronger interactions and greater molecular stability.

For this compound, NBO analysis would likely reveal significant hyperconjugative interactions. Key interactions would include the delocalization of lone pair (n) electrons from the imidazole nitrogen atoms and the methoxy oxygen atom into the antibonding (π) orbitals of the aromatic rings. These n → π transitions contribute to the delocalization of electron density across the molecule, enhancing its stability. acadpubl.eu Studies on similar imidazole derivatives have shown that such intramolecular charge transfer (ICT) is a defining feature of their electronic structure. acadpubl.eutandfonline.com

Table 1: Hypothetical Major NBO Interactions for this compound This table is illustrative and based on typical findings for similar structures.

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (N) of Imidazole | π* (C=C) of Phenyl Ring | High | n → π* |

| LP (O) of Methoxy | π* (C=C) of Phenyl Ring | Moderate | n → π* |

| π (C=C) of Phenyl Ring | π* (C=N) of Imidazole | Moderate | π → π* |

| π (C=N) of Imidazole | π* (C=C) of Phenyl Ring | Moderate | π → π* |

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity and stability of a molecule. nih.gov

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron. irjweb.comwuxiapptec.com

Chemical Potential (μ): Calculated as μ ≈ (E_HOMO + E_LUMO) / 2, it measures the tendency of electrons to escape from a system.

Chemical Hardness (η): Calculated as η ≈ (E_LUMO - E_HOMO) / 2, it represents the resistance of a molecule to change its electron configuration. Molecules with a large energy gap are considered "hard." irjweb.com

Electrophilicity Index (ω): Calculated as ω = μ² / 2η, this index quantifies the ability of a molecule to accept electrons.

For a related compound, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, the HOMO-LUMO gap was calculated to be 3.50 eV, indicating a molecule with considerable stability. mdpi.com It is expected that this compound would also exhibit a significant HOMO-LUMO gap, characteristic of aromatic heterocyclic systems.

Table 2: Calculated Reactivity Descriptors for a Related Benzimidazole Derivative Data from a study on Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. mdpi.com

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -5.49 |

| E_LUMO | -1.99 |

| Energy Gap (ΔE) | 3.50 |

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. These simulations are invaluable for understanding the conformational stability of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.gov

MD simulations of imidazole derivatives are often performed to assess the stability of a ligand-protein complex. tandfonline.comnih.gov Key metrics analyzed include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone from its initial structure, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual residues. A stable RMSD value over the simulation time suggests that the ligand remains bound in a stable conformation within the receptor's active site.

While no specific MD simulation studies have been published for this compound, this technique could be applied to investigate its behavior in a biological context, for example, to predict its binding stability to a specific enzyme target. researchgate.netijsrset.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scientific.net By identifying key molecular descriptors that correlate with activity, QSAR models can predict the efficacy of new, untested molecules. tandfonline.comnih.gov

In a typical QSAR study involving imidazole derivatives, a dataset of compounds with known biological activities (e.g., antifungal, anticancer) is used. Molecular descriptors, which can be steric, electronic, or hydrophobic in nature, are calculated for each compound. Statistical methods are then used to build a model that links these descriptors to the observed activity.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. They generate contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, or hydrophobic properties would likely enhance or diminish biological activity. tandfonline.com Although a specific QSAR model including this compound has not been reported, it could serve as a valuable member in a training set for developing predictive models for various therapeutic targets.

Computational Studies on Reaction Mechanisms and Pathways of this compound Synthesis

Detailed computational studies specifically elucidating the reaction mechanisms and pathways for the synthesis of this compound are not extensively available in the public domain. While theoretical investigations, particularly using Density Functional Theory (DFT), are common for understanding the synthesis of heterocyclic compounds, research focusing explicitly on this particular molecule is limited.

However, computational studies on the synthesis of analogous 2-aryl-imidazole derivatives provide valuable insights into the potential mechanisms. These studies often explore the thermodynamics and kinetics of various reaction steps involved in the formation of the imidazole ring. For instance, research on the regioselective synthesis of certain 2-aryl-1H-imidazoles has utilized computational methods to understand how specific substituents guide the reaction pathway. These investigations analyze transition states and intermediates to determine the most energetically favorable route.

In one such study on related imidazole derivatives, computational analysis revealed that the presence and position of certain functional groups on a reactant, such as a 2-hydroxyaryl group, can be decisive in controlling the regioselectivity of the cyclization process. The calculations demonstrated how this group could promote an intramolecular proton transfer, which in turn lowers the energy barrier for the formation of the imidazole ring over other potential products.

These theoretical approaches typically involve the following steps:

Geometry Optimization: Calculating the lowest energy structure for reactants, intermediates, transition states, and products.

Frequency Analysis: Confirming that optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states).

A hypothetical computational study on the synthesis of this compound would likely investigate the established synthetic routes, such as the Debus synthesis, which involves the reaction of a dicarbonyl compound (glyoxal), an aldehyde (2-methoxybenzaldehyde), and ammonia (B1221849). The computational analysis would aim to model the stepwise formation of the imidazole ring, calculating the activation energies for each step, including condensation and cyclization.

The table below illustrates the type of data that would be generated from such a computational investigation, based on findings for analogous reactions. The values are hypothetical and serve for illustrative purposes only.

| Reaction Step | Intermediate/Transition State | Calculated Parameter | Hypothetical Value |

| Step 1: Imine Formation | Formation of diimine from glyoxal (B1671930) and ammonia | Activation Energy (ΔG‡) | 15.2 kcal/mol |

| Step 2: Condensation | Reaction of diimine with 2-methoxybenzaldehyde (B41997) | Activation Energy (ΔG‡) | 22.5 kcal/mol |

| Step 3: Cyclization | Intramolecular cyclization to form the dihydroimidazole (B8729859) ring | Activation Energy (ΔG‡) | 18.7 kcal/mol |

| Step 4: Aromatization | Oxidation/dehydrogenation to form the imidazole ring | Reaction Energy (ΔG) | -35.0 kcal/mol |

This interactive table contains hypothetical data for illustrative purposes, as specific computational studies for this compound synthesis were not found.

While direct computational studies on the synthesis of this compound are scarce, the established methodologies used for similar heterocyclic systems provide a robust framework for any future theoretical investigations into its reaction mechanisms and pathways.

Coordination Chemistry and Metal Complexation of 2 2 Methoxyphenyl 1h Imidazole

Ligand Properties and Binding Modes of the Chemical Compound

2-(2-Methoxyphenyl)-1H-imidazole is a versatile ligand in coordination chemistry. Its properties and binding modes are dictated by the electronic and steric nature of its constituent parts: the imidazole (B134444) ring and the 2-methoxyphenyl substituent.

Ligand Properties:

Donor Atoms: The primary donor sites are the two nitrogen atoms of the imidazole ring. The pyridine-type nitrogen (N3) is typically the one involved in coordination to a metal center due to the availability of its lone pair of electrons. jocpr.com

Electronic Effects: The imidazole ring is an electron-rich aromatic system. The 2-methoxyphenyl group, with its electron-donating methoxy (B1213986) group (-OCH₃) at the ortho position, can further enhance the electron density on the imidazole ring through resonance and inductive effects. This increased electron density can strengthen the coordinating ability of the ligand.

Binding Modes:

Based on studies of similar 2-substituted imidazole and benzimidazole (B57391) derivatives, this compound can exhibit several binding modes:

Monodentate Coordination: This is the most common binding mode for simple imidazole ligands, where the ligand coordinates to a single metal ion through the pyridine-type nitrogen atom (N3). jocpr.comresearchgate.net In this mode, the ligand is typically neutral.

Bridging Ligand: The imidazole ring can bridge two metal centers. This can occur in a μ₂-fashion, where the N1 and N3 atoms of the deprotonated imidazolate anion coordinate to two different metal ions.

Bidentate Chelation (less common): While less common for simple 2-aryl-1H-imidazoles, the possibility of the oxygen atom of the methoxy group participating in coordination to form a chelate ring with the imidazole nitrogen cannot be entirely ruled out under specific conditions, although this would likely be a strained conformation. More complex derivatives, such as those with additional functional groups, can exhibit more varied coordination. For instance, 2-p-methoxyphenyl-1H-imidazole-4,5-dicarboxylic acid can be deprotonated and coordinate to metal ions in various modes, including acting as a bridging ligand in metal-organic frameworks. rsc.org

The specific binding mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions (pH, solvent), and the presence of other ligands in the coordination sphere.

Synthesis and Characterization of Transition Metal Complexes with the Imidazole Ligand

The synthesis of transition metal complexes with this compound can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The characterization of these complexes is crucial to determine their structure, composition, and properties.

General Synthesis:

A general method for the synthesis of transition metal complexes with 2-substituted imidazoles involves the following steps:

Dissolving the this compound ligand in a suitable organic solvent, such as ethanol, methanol, or a mixture of solvents.

Adding a solution of the transition metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), Zn(II), etc.) to the ligand solution, often in a specific stoichiometric ratio (e.g., 1:2 metal to ligand). researchgate.net

The reaction mixture is typically stirred and may be heated to facilitate the complex formation.